2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide
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Description
This compound is a complex organic molecule that contains several functional groups, including an aromatic ring, ether groups, an amide group, and a nitrile group .
Molecular Structure Analysis
The compound contains a total of 49 bonds, including 29 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also contains 2 six-membered rings .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the aromatic ring could undergo electrophilic aromatic substitution, the ether groups could be cleaved by strong acids, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of its intermolecular forces .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its specific molecular targets in the body. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and other reactants .
Future Directions
The future research directions for this compound would depend on its applications. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent, future research could explore new reactions that it can catalyze .
properties
IUPAC Name |
2-[3-chloro-2-(2-ethoxyethoxy)anilino]-N-(1-cyanocyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3/c1-2-24-10-11-25-17-14(19)6-5-7-15(17)21-12-16(23)22-18(13-20)8-3-4-9-18/h5-7,21H,2-4,8-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACOUAZHORKYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC=C1Cl)NCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide |
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